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Compound of Interest

Compound Name: 3-Cyclopropylphenol

Cat. No.: B1286756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Cyclopropylphenol is a phenolic compound characterized by the presence of a cyclopropyl

group attached to the benzene ring. This structural motif is of interest in medicinal chemistry

and materials science due to the unique conformational and electronic properties conferred by

the cyclopropyl ring. Accurate spectroscopic data is paramount for the unequivocal

identification and characterization of this compound in various research and development

settings. This technical guide provides a summary of the predicted spectroscopic data for 3-
Cyclopropylphenol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data

are also presented.

Predicted Spectroscopic Data
Due to the limited availability of public, experimentally-derived spectroscopic data for 3-
Cyclopropylphenol, the following data tables are based on established principles of

spectroscopy and predictions from spectroscopic databases and software.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.10 t 1H Ar-H (C5)

~6.75 d 1H Ar-H (C6)

~6.65 d 1H Ar-H (C4)

~6.60 s 1H Ar-H (C2)

~4.80 br s 1H OH

~1.85 m 1H Cyclopropyl-H (C7)

~0.95 m 2H
Cyclopropyl-H

(C8/C9)

~0.65 m 2H
Cyclopropyl-H

(C8/C9)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

~155.0 C3 (C-OH)

~146.0 C1

~129.5 C5

~119.0 C6

~115.0 C4

~113.0 C2

~15.0 C7

~9.5 C8, C9
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad O-H stretch (phenolic)

~3100-3000 Medium Aromatic C-H stretch

~3080, ~3000 Medium Cyclopropyl C-H stretch

~1600, ~1480 Strong
Aromatic C=C skeletal

vibrations

~1230 Strong C-O stretch (phenolic)

~850-750 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

134 100 [M]⁺ (Molecular Ion)

133 80 [M-H]⁺

105 60 [M-C₂H₅]⁺

91 40 [C₇H₇]⁺ (Tropylium ion)

77 30 [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for an organic

compound like 3-Cyclopropylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Weigh approximately 5-10 mg of 3-Cyclopropylphenol and dissolve it

in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean,

dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane

(TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the

instrument to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds,

and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer

relaxation delay are typically required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard (TMS at 0.00

ppm). Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of liquid or

solid 3-Cyclopropylphenol directly onto the ATR crystal. Ensure good contact between the

sample and the crystal by applying gentle pressure with the built-in clamp.

Sample Preparation (Thin Film - for liquids): Place a drop of liquid 3-Cyclopropylphenol
between two salt plates (e.g., NaCl or KBr) to form a thin film.

Sample Preparation (KBr Pellet - for solids): Grind a small amount of solid 3-
Cyclopropylphenol with dry potassium bromide (KBr) powder. Press the mixture into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: Place the sample (ATR unit, salt plates, or KBr pellet) in the IR

spectrometer's sample compartment.[2] Record the spectrum, typically over a range of 4000
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to 400 cm⁻¹.[3] Acquire a background spectrum of the empty sample compartment (or clean

ATR crystal/salt plates) and subtract it from the sample spectrum.[3]

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers.[4]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of 3-Cyclopropylphenol into the mass

spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS)

interface or by direct insertion probe.[5][6]

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where

the sample is bombarded with a high-energy electron beam.[5][6]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5][6]

Detection: The separated ions are detected, and their abundance is recorded for each m/z

value.[5][6]

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.[7]

Visualizations
Caption: Chemical structure of 3-Cyclopropylphenol.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation

Structural Characterization

3-Cyclopropylphenol Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Process NMR Data
(FT, Phasing, Integration)

Identify IR Bands

Analyze MS Fragments

Elucidate/Confirm Structure

Click to download full resolution via product page

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclopropylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286756#spectroscopic-data-nmr-ir-ms-for-3-
cyclopropylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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